Enhanced Anti-Ferroptosis Potency Over Deferiprone
In a head-to-head in vivo study, Ferroptosis-IN-4 (compound 6k) demonstrated superior renal protection compared to the clinical iron chelator Deferiprone (DFP). Ferroptosis-IN-4 at a dose of 10 mg/kg (intraperitoneal) provided a protective effect that was superior to that achieved with DFP at a 5-fold higher dose of 50 mg/kg in a glycerol-induced rhabdomyolysis-acute kidney injury (RM-AKI) mouse model [1]. The outcome was measured by alleviation of kidney dysfunction and reduction of pathological injury [1].
| Evidence Dimension | In vivo renal protective efficacy (dose required for superior effect) |
|---|---|
| Target Compound Data | Ferroptosis-IN-4 (10 mg/kg, i.p.) |
| Comparator Or Baseline | Deferiprone (DFP, 50 mg/kg, i.p.) |
| Quantified Difference | Ferroptosis-IN-4 achieves superior protection at a dose 5-fold lower than DFP (10 mg/kg vs 50 mg/kg). |
| Conditions | Glycerol-induced RM-AKI mouse model; endpoint: kidney dysfunction and pathological injury. |
Why This Matters
For procurement decisions, this 5-fold dose advantage translates to lower compound consumption, reduced cost per experiment, and potentially fewer off-target effects associated with high-dose chelator therapy.
- [1] Synthesis and structure-activity optimization of hydroxypyridinones against rhabdomyolysis-induced acute kidney injury, European Journal of Medicinal Chemistry, 2023. View Source
